molecular formula C20H20N2O3 B2775817 2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamide CAS No. 868223-71-6

2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamide

Cat. No. B2775817
M. Wt: 336.391
InChI Key: IRBBYIIROZAEBD-UHFFFAOYSA-N
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Description

2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamide, also known as methoxetamine, is a dissociative anesthetic drug that is structurally related to ketamine. It was first synthesized in 1999 by a team of chemists at Parke-Davis. Methoxetamine is a potent NMDA receptor antagonist and has been found to have potential applications in scientific research.

Mechanism Of Action

Methoxetamine acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamidee can disrupt the normal functioning of the brain, leading to dissociative effects and altered perception.

Biochemical And Physiological Effects

Methoxetamine has been found to produce a range of biochemical and physiological effects, including dissociation, analgesia, sedation, and hallucinations. It has also been found to have neuroprotective effects, possibly due to its ability to reduce glutamate excitotoxicity.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamidee in lab experiments include its potency and specificity as an NMDA receptor antagonist, as well as its potential applications in the treatment of various neurological and psychiatric disorders. However, the limitations include its potential for abuse and dependence, as well as the lack of information on its long-term effects.

Future Directions

There are several potential future directions for research on 2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamidee, including:
1. Further investigation of its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
2. Exploration of its effects on other neurotransmitter systems, such as the dopamine and serotonin systems.
3. Development of safer and more effective analogs of 2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamidee for use in scientific research.
4. Investigation of its potential as a tool for studying the mechanisms of addiction and dependence.
5. Examination of its effects on cognitive function and memory formation.

Synthesis Methods

Methoxetamine can be synthesized through a multi-step process starting with the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl magnesium bromide to form the corresponding ketone. The ketone is then reacted with hydroxylamine to form the oxime, which is then reduced with sodium borohydride to form the amine. Finally, the amine is reacted with ethyl chloroacetate to form the final product.

Scientific Research Applications

Methoxetamine has been used in scientific research as a tool for studying the NMDA receptor and its role in various physiological processes. It has been found to have potential applications in the treatment of depression, anxiety, and chronic pain.

properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-18-9-5-8-17-16(18)11-13-22(20(17)24)14-19(23)21-12-10-15-6-3-2-4-7-15/h2-9,11,13H,10,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBBYIIROZAEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326182
Record name 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide

CAS RN

868223-71-6
Record name 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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